

NMR spectroscopy for structural elucidation of Ditridecyl adipate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ditridecyl adipate*

Cat. No.: *B149431*

[Get Quote](#)

An Application Note on the Structural Elucidation of **Ditridecyl Adipate** using NMR Spectroscopy

Introduction

Ditridecyl adipate, with the molecular formula C₃₂H₆₂O₄, is a diester of adipic acid and tridecyl alcohol.^[1] As a long-chain aliphatic ester, its physical properties can include being a clear, colorless liquid, potentially with high viscosity.^{[1][2][3]} Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique ideally suited for the unambiguous structural elucidation and confirmation of such molecules. This application note provides detailed protocols for the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR data for **ditridecyl adipate**. The methodologies outlined are intended for researchers and scientists in industrial and academic settings.

Predicted NMR Spectral Data

The structure of **ditridecyl adipate** is symmetrical, which simplifies its NMR spectra. The predicted chemical shifts are based on the analysis of similar long-chain esters and adipates.

Structure and Numbering Scheme:

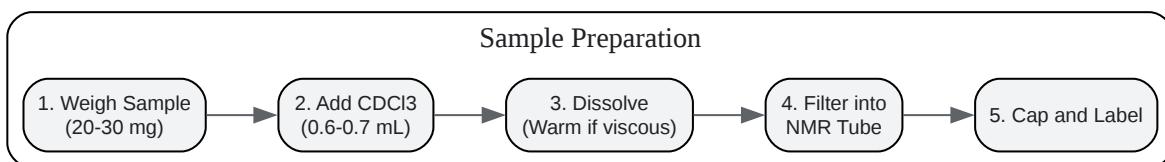
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Assignment	Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Adipate CH ₂ (β to C=O)	n	~1.65	Multiplet	4H
Adipate CH ₂ (α to C=O)	o	~2.29	Triplet	4H
Ester O-CH ₂	p	~4.06	Triplet	4H
Tridecyl CH ₂ (β to O)	q	~1.61	Quintet	4H
Tridecyl (CH ₂) _n	r-s	~1.26	Broad Singlet	36H

| Tridecyl CH₃ | t | ~0.88 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment	Label	Predicted Chemical Shift (δ , ppm)
Adipate C=O	-	~173.5
Adipate CH ₂ (β to C=O)	n	~24.5
Adipate CH ₂ (α to C=O)	o	~34.0
Ester O-CH ₂	p	~65.0
Tridecyl CH ₂ (β to O)	q	~28.7
Tridecyl (CH ₂) _n	r-s	~22.7 - 31.9


| Tridecyl CH₃ | t | ~14.1 |

Experimental Protocols

Sample Preparation

Ditridecyl adipate may be a viscous liquid, requiring careful sample preparation to ensure a homogeneous solution for high-resolution NMR.[2][3]

- Solvent Selection: Chloroform-d (CDCl_3) is a common and suitable solvent for long-chain esters.[3][4]
- Protocol:
 - Weigh approximately 20-30 mg of **ditridecyl adipate** directly into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) to the vial.[4][5]
 - If the sample is highly viscous, gently warm the mixture to 50-60°C to aid dissolution and reduce viscosity.[2][3]
 - Vortex the sample until it is fully dissolved.
 - Filter the solution through a Pasteur pipette containing a small plug of glass wool or a Kimwipe directly into a 5 mm NMR tube to remove any particulate matter.[4][5] The final sample depth in the tube should be approximately 4-5 cm.[4][5]
 - If bubbles are present, they can be removed by gentle centrifugation of the NMR tube inside a larger falcon tube for padding.[3]
 - Cap the NMR tube securely and label it appropriately.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR sample preparation of **ditridecyl adipate**.

NMR Data Acquisition

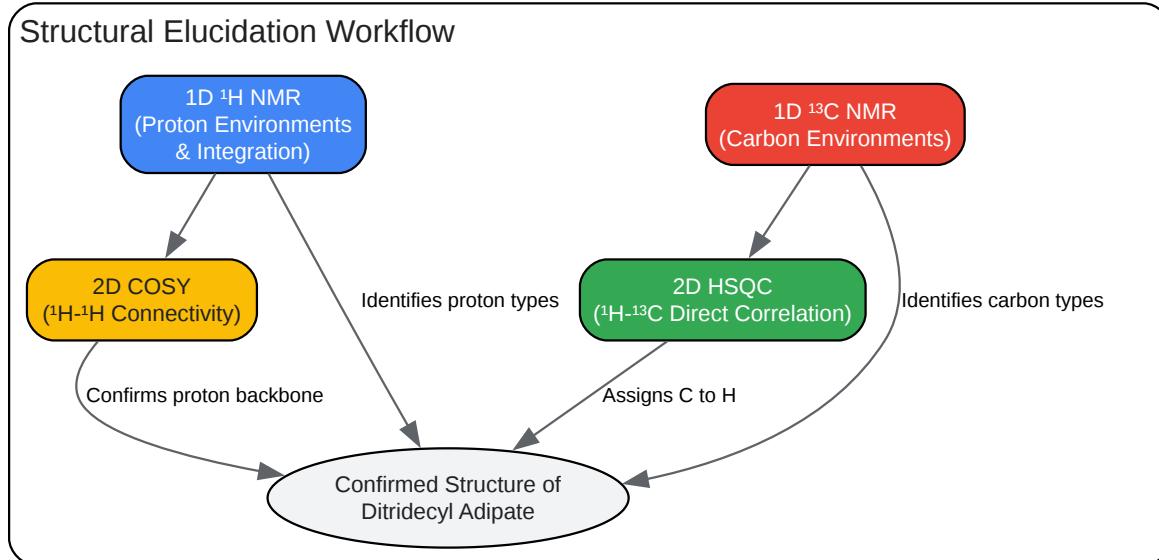
Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

Table 3: 1D NMR Acquisition Parameters

Parameter	¹ H Experiment	¹³ C Experiment
Spectrometer Frequency	400 MHz	100 MHz
Pulse Program	Standard single pulse (zg30)	Proton-decoupled (zgpg30)
Solvent	CDCl ₃	CDCl ₃
Temperature	298 K	298 K
Spectral Width	12 ppm	220 ppm
Acquisition Time	~2-3 s	~1-2 s
Relaxation Delay	2 s	2 s

| Number of Scans | 16 | 1024 |

Table 4: 2D NMR Acquisition Parameters


Parameter	¹ H- ¹ H COSY	¹ H- ¹³ C HSQC
Pulse Program	cosygppqf	hsqcedetgpsisp2.2
Spectral Width (F2 - ¹ H)	12 ppm	12 ppm
Spectral Width (F1)	12 ppm	165 ppm
Number of Increments (F1)	256	256
Number of Scans	4-8	8-16

| Relaxation Delay | 1.5 s | 1.5 s |

Data Interpretation and Structural Confirmation

The combination of 1D and 2D NMR experiments provides a complete picture of the molecular structure.

- ^1H NMR: The proton spectrum will confirm the presence of all proton environments. The triplet at ~ 4.06 ppm is characteristic of the methylene group adjacent to the ester oxygen (p). The distinct triplet for the terminal methyl groups (t) and the large, broad signal for the bulk methylene chain (r-s) are also key identifiers.
- ^{13}C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 173.5 ppm. The signal at ~ 65.0 ppm corresponds to the oxygen-linked methylene carbon (p). The remaining signals in the aliphatic region will correspond to the adipate and tridecyl chain carbons.
- ^1H - ^1H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which are essential for confirming connectivity.^[6] Key expected correlations include:
 - The ester methylene protons (p, ~ 4.06 ppm) will show a cross-peak with the adjacent tridecyl methylene protons (q, ~ 1.61 ppm).
 - The adipate α -protons (o, ~ 2.29 ppm) will correlate with the β -protons (n, ~ 1.65 ppm).
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.^{[6][7][8]} For example:
 - The proton signal at ~ 4.06 ppm (p) will show a correlation to the carbon signal at ~ 65.0 ppm (p).
 - The proton signal at ~ 0.88 ppm (t) will correlate with the carbon signal at ~ 14.1 ppm (t).

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **ditridecyl adipate** using NMR.

Conclusion

The application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of **ditridecyl adipate**. The protocols and expected data presented in this note serve as a comprehensive guide for researchers to confirm the identity and purity of this compound, ensuring its quality for subsequent applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ditridecyl Adipate | C₃₂H₆₂O₄ | CID 85653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. sites.bu.edu [sites.bu.edu]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NMR spectroscopy for structural elucidation of Ditridecyl adipate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149431#nmr-spectroscopy-for-structural-elucidation-of-ditridecyl-adipate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com